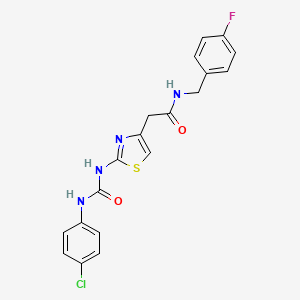

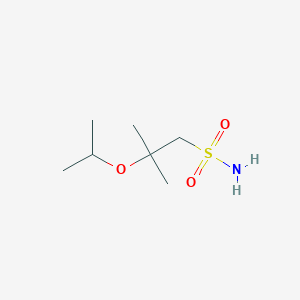

![molecular formula C22H13Cl2F4N3O B3011083 3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 477711-65-2](/img/structure/B3011083.png)

3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine" is a complex molecule that likely exhibits a range of biological or chemical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related pyrazole compounds involves various reagents and conditions. For instance, the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles can be achieved using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione under mild conditions, which suggests that similar mild oxidative conditions could potentially be applied to the synthesis of the target compound . Additionally, the use of 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid medium has been reported for the synthesis of 4-pyrazolyl 1,4-dihydropyridines, indicating that boronic acids could be useful in the synthesis of pyrazole-containing compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex, with various substituents influencing the overall geometry. For example, a related compound, 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, exhibits significant dihedral angles between the pyrazole ring and the attached phenyl, pyridine, and trichlorophenyl rings . This suggests that the target compound may also have a non-planar structure with multiple dihedral angles contributing to its three-dimensional conformation.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the reactions of similar compounds. For instance, the synthesis of a key intermediate of herbicides involved the oxidation of a pyrazole derivative followed by hydrolysis . This indicates that the target compound may also undergo oxidation and hydrolysis reactions, which could be relevant for its potential applications as a herbicide or in other industrial processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. The chromeno[2,3-b]pyridine derivative discussed in one of the papers has been characterized by various spectroscopic techniques and its ADME properties were assessed . This suggests that similar analytical methods could be applied to the target compound to determine its physical and chemical properties, including its potential biological activity.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with tri- and tetra-substituted imidazole scaffolds, similar in structure to the complex molecule , have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors show high binding selectivity and potency by occupying the ATP binding pocket of the kinase, suggesting potential applications in anti-inflammatory drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Cytochrome P450 Isoform Inhibition

Research on the selectivity of chemical inhibitors for various Cytochrome P450 (CYP) isoforms has shown that specific structural features can significantly influence the inhibitory activity against different CYP isoforms. This has implications for the metabolism of drugs, including those structurally related to the molecule , and for predicting drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Optoelectronic Material Applications

Quinazolines and pyrimidines, which share structural similarities with the molecule , have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their broad spectrum of biological activities and luminescent properties. This suggests potential applications of similar compounds in the development of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Spin Crossover Active Complexes

Iron(II) complexes with pyrazole-pyridine/pyrazine ligands, similar to the complex molecule , have been studied for their spin crossover (SCO) active properties. These complexes can transition between high-spin and low-spin states in response to various stimuli, making them of interest for applications in molecular switches and sensors (Olguín & Brooker, 2011).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, structurally related to the compound , have been highlighted for their significant anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at specific positions on the pyrazole nucleus, is associated with variations in the activity profile, indicating potential medicinal applications of such compounds (Kaur, Kumar, & Gupta, 2015).

properties

IUPAC Name |

3-chloro-2-[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl2F4N3O/c23-17-2-1-3-19(25)16(17)12-32-15-6-4-13(5-7-15)20-8-9-31(30-20)21-18(24)10-14(11-29-21)22(26,27)28/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTQMYHQPGCAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl2F4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B3011005.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B3011011.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-oxoethyl thiocyanate](/img/structure/B3011013.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one](/img/structure/B3011015.png)

![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)

![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)